Communesin H

CAS No.:

Cat. No.: VC1881689

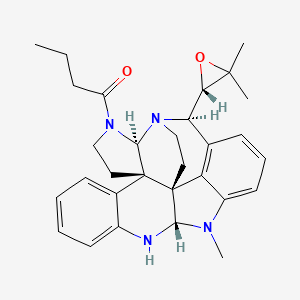

Molecular Formula: C30H36N4O2

Molecular Weight: 484.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H36N4O2 |

|---|---|

| Molecular Weight | 484.6 g/mol |

| IUPAC Name | 1-[(2R,6S,14S,22S,25R)-25-[(2S)-3,3-dimethyloxiran-2-yl]-15-methyl-1,3,13,15-tetrazaheptacyclo[18.4.1.02,6.06,22.07,12.014,22.016,21]pentacosa-7,9,11,16,18,20-hexaen-3-yl]butan-1-one |

| Standard InChI | InChI=1S/C30H36N4O2/c1-5-9-22(35)33-16-14-29-19-11-6-7-12-20(19)31-26-30(29)15-17-34(27(29)33)24(25-28(2,3)36-25)18-10-8-13-21(23(18)30)32(26)4/h6-8,10-13,24-27,31H,5,9,14-17H2,1-4H3/t24-,25+,26+,27+,29-,30-/m1/s1 |

| Standard InChI Key | RMGREFLDMCGIFA-WFMSWEOJSA-N |

| Isomeric SMILES | CCCC(=O)N1CC[C@@]23[C@@H]1N4CC[C@@]25[C@@H](NC6=CC=CC=C36)N(C7=CC=CC(=C57)[C@@H]4[C@H]8C(O8)(C)C)C |

| Canonical SMILES | CCCC(=O)N1CCC23C1N4CCC25C(NC6=CC=CC=C36)N(C7=CC=CC(=C57)C4C8C(O8)(C)C)C |

Introduction

Discovery and Isolation

Communesin H was first isolated in 2005 alongside Communesin G from a psychrotolerant fungus identified as Penicillium rivulum Frisvad, representing a new species at the time of discovery. The isolation procedure employed sophisticated separation techniques including high-speed countercurrent chromatography and preparative HPLC with UV-guided fractionation .

The structural elucidation of Communesin H was accomplished through comprehensive spectroscopic analysis, particularly employing one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy in conjunction with high-resolution electrospray ionization mass spectrometry (HRESIMS). These techniques provided definitive evidence for the compound's molecular structure and stereochemical configuration .

Source Organism

Penicillium rivulum Frisvad, the fungus from which Communesin H was isolated, is classified as psychrotolerant, indicating its ability to grow at relatively low temperatures. This ecological adaptation is significant as it suggests the potential for discovering novel secondary metabolites from organisms inhabiting extreme or unusual environments .

Structural Characteristics and Properties

Communesin H belongs to the epoxide-containing members of the communesin family. Like other communesins, it possesses a complex heptacyclic framework with multiple stereogenic centers. The absolute stereochemical configuration of Communesin H has been unambiguously confirmed through total synthesis and comparison with isolation data .

Physical Properties

Communesin H exhibits specific optical rotation properties, with an observed [α]D23 value of −168 (c= 0.38, MeOH), which aligns closely with the literature value of [α]D25= −167 (c= 0.024, MeOH). This consistency between synthetic and naturally isolated material confirms the stereochemical assignment of the compound .

Total Synthesis of Communesin H

The total synthesis of Communesin H represents a significant achievement in complex natural product synthesis. In 2019, researchers reported a unified enantioselective total synthesis of all epoxide-containing communesin alkaloids, including the first total synthesis of Communesin H .

Synthetic Strategy

The synthetic approach employed a convergent and modular strategy characterized by several key elements:

-

Diazene-directed assembly of two complex fragments to establish the critical C3a–C3a′ linkage with complete stereochemical control

-

Guided biomimetic aminal reorganization to construct the heptacyclic core structure

-

Late-stage functionalization to introduce specific substituents characteristic of Communesin H

Key Synthetic Steps

Several innovative methodologies were developed to enable this synthesis, including:

-

Application of a rationally designed sulfinamide chiral auxiliary

-

Efficient calcium trifluoromethanesulfonate-promoted intramolecular amination

-

Diastereoselective epoxidation that simultaneously converted the chiral auxiliary to a versatile amine protective group

Biological Activities

The biological evaluation of Communesin H has yielded contrasting results across different studies, highlighting the importance of comprehensive biological profiling.

Initial Biological Assessment

In the original isolation report, Communesin H was found to be inactive in antimicrobial, antiviral, and anticancer assays, distinguishing it from other members of the communesin family that typically display various biological activities .

Structure-Activity Relationship Insights

The comparative analysis of communesin alkaloids has provided valuable insights into structure-activity relationships within this compound class. The research demonstrated that strategic modification of the communesin scaffold, particularly at the N8′ position, can significantly enhance anticancer potency .

Two derivatives, (−)-N8′-SES-communesin B and (−)-N8′-SES-communesin G, were identified as the most potent communesin derivatives discovered to date. This finding underscores the potential for semi-synthetic modification of natural communesins to develop compounds with enhanced biological properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume